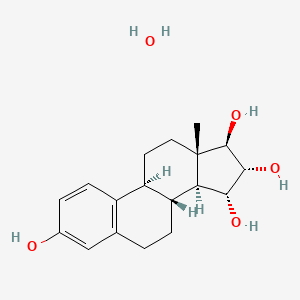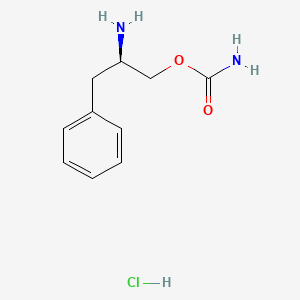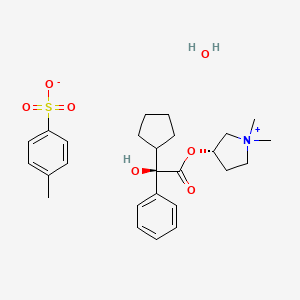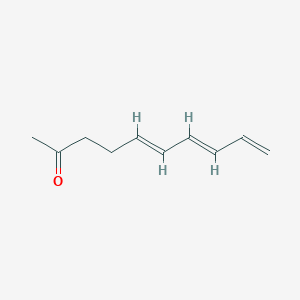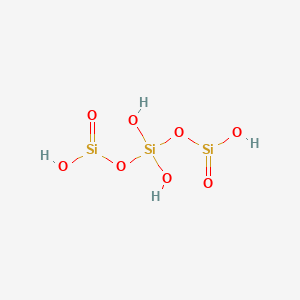
Trisilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilicate: is a term used to describe a class of silicate compounds containing three silicon atoms. One of the most well-known trisilicates is magnesium this compound , with the chemical formula
Mg2Si3O8
. This compound is commonly used in various applications, including as an antacid in medicine and as a food additive in the food industry .Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium trisilicate can be synthesized through a reaction between magnesium oxide (MgO) and silicon dioxide (SiO2) under high-temperature conditions. The general reaction is as follows:
2MgO+3SiO2→Mg2Si3O8
This reaction typically requires temperatures above 1000°C to ensure complete formation of the this compound compound.
Industrial Production Methods
In industrial settings, magnesium this compound is produced by mixing magnesium oxide and silicon dioxide in precise stoichiometric ratios. The mixture is then heated in a rotary kiln or a similar high-temperature furnace. The resulting product is cooled, ground into a fine powder, and subjected to quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Magnesium trisilicate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with hydrochloric acid (HCl) in the stomach to neutralize excess acid, forming magnesium chloride (MgCl2) and silicon dioxide (SiO2).
Hydration: It can absorb water, forming hydrated magnesium silicates.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in acid-base reactions to neutralize stomach acid.
Water (H2O): Involved in hydration reactions.
Major Products Formed
Magnesium Chloride (MgCl2): Formed during the neutralization of stomach acid.
Silicon Dioxide (SiO2): A byproduct of acid-base reactions.
Scientific Research Applications
Chemistry
In chemistry, magnesium trisilicate is used as a reagent in various reactions and as a catalyst in certain processes. Its ability to neutralize acids makes it valuable in analytical chemistry for titration purposes.
Biology
Magnesium this compound is studied for its potential effects on biological systems, particularly its role in neutralizing stomach acid and its impact on gastrointestinal health.
Medicine
Magnesium this compound is widely used as an antacid to treat conditions like heartburn, indigestion, and gastroesophageal reflux disease (GERD). It works by neutralizing excess stomach acid and providing relief from symptoms .
Industry
In the food industry, magnesium this compound is used as a food additive to absorb fatty acids and impurities formed during frying. It helps maintain the quality and stability of cooking oils .
Mechanism of Action
Magnesium trisilicate exerts its effects primarily through its acid-neutralizing properties. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride and silicon dioxide. This reaction reduces the acidity of the stomach contents, providing relief from symptoms of acid-related conditions. The silicon dioxide formed acts as a protective layer over the stomach lining, further aiding in the treatment of ulcers and other gastrointestinal issues .
Comparison with Similar Compounds
Similar Compounds
Magnesium Hydroxide (Mg(OH)2): Another common antacid with similar acid-neutralizing properties.
Aluminum Hydroxide (Al(OH)3): Used in combination with magnesium compounds in antacid formulations.
Calcium Carbonate (CaCO3): A widely used antacid that provides quick relief from acid-related symptoms.
Uniqueness of Magnesium Trisilicate
Magnesium this compound is unique due to its slow and sustained acid-neutralizing action. Unlike other antacids that provide rapid but short-term relief, magnesium this compound offers prolonged relief by forming a gel-like layer that protects the stomach lining. This makes it particularly effective for treating chronic conditions like GERD and peptic ulcers .
Properties
Molecular Formula |
H4O8Si3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
dihydroxy-bis[[hydroxy(oxo)silyl]oxy]silane |
InChI |
InChI=1S/H4O8Si3/c1-9(2)7-11(5,6)8-10(3)4/h1,3,5-6H |
InChI Key |
NPEYATQABYMBPM-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](=O)O[Si](O)(O)O[Si](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
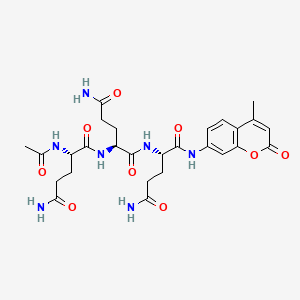
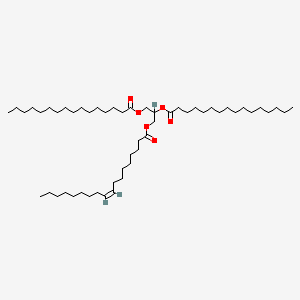
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)
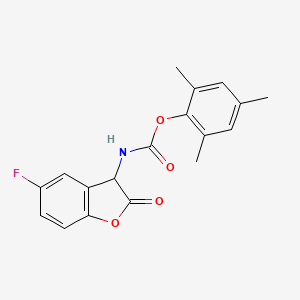
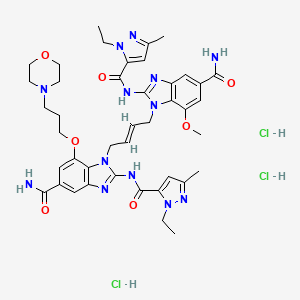
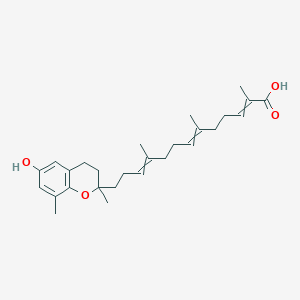
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)
